molecular formula C15H16N4O2S B2465825 N-cyclopropyl-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide CAS No. 941968-66-7

N-cyclopropyl-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide

Cat. No.: B2465825
CAS No.: 941968-66-7
M. Wt: 316.38
InChI Key: COYLTZWLGYFPOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide typically involves the reaction of a thiazole derivative with a urea derivative under specific conditions. One common method involves the use of cyclopropylamine, m-tolyl isocyanate, and thiazole-4-carboxylic acid as starting materials. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst, such as triethylamine, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopropyl-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide involves the inhibition of specific enzymes or receptors in biological systems. For example, it may inhibit kinases such as C-RAF and FLT3, which are involved in cell proliferation and survival pathways. This inhibition can lead to the suppression of cancer cell growth and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide is unique due to its specific structure, which allows it to interact with multiple molecular targets. Its cyclopropyl and m-tolyl groups contribute to its distinct pharmacological profile and potential therapeutic applications .

Properties

IUPAC Name

N-cyclopropyl-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-9-3-2-4-11(7-9)17-14(21)19-15-18-12(8-22-15)13(20)16-10-5-6-10/h2-4,7-8,10H,5-6H2,1H3,(H,16,20)(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYLTZWLGYFPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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